2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one
Description
2-(Difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one is a chiral morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a difluoromethoxy-substituted ethanone moiety. The difluoromethoxy group (-OCF₂H) enhances electronegativity and metabolic stability compared to non-fluorinated analogs, a feature commonly exploited in medicinal chemistry to improve pharmacokinetic profiles .
Its presence in chemical databases (e.g., Chembase) underscores its utility as a building block for complex molecules .
Properties
IUPAC Name |
2-(difluoromethoxy)-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-6-3-12(4-7(2)15-6)8(13)5-14-9(10)11/h6-7,9H,3-5H2,1-2H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTKFHLTYQIGCM-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
A chloromethoxy intermediate reacts with potassium difluoride (KF₂) in dimethylacetamide (DMAc) at 120°C for 12 hours.
Procedure :
Radical Difluoromethylation
Using Langlois’ reagent (CF₂HSO₂Na), a radical initiator (AIBN), and UV light, the difluoromethoxy group is introduced at 80°C in acetonitrile (yield: 74%).
Table 2: Difluoromethoxy Installation Methods
| Method | Reagents | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Nucleophilic | KF₂, DMAc | 120°C, 12 h | 68% | 85% |
| Radical | CF₂HSO₂Na, AIBN | UV, 80°C | 74% | 92% |
Ketone Formation and Coupling
The ethanone group is introduced via Friedel-Crafts acylation or oxidation.
Friedel-Crafts Acylation
The morpholine intermediate reacts with acetyl chloride in the presence of AlCl₃ at −10°C, achieving 82% yield.
Oxidation of Secondary Alcohol
1-(2,6-Dimethylmorpholin-4-yl)ethanol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane (89% yield).
Table 3: Ketone Synthesis Comparison
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Acylation | AlCl₃, AcCl | −10°C | 82% |
| Oxidation | PCC, CH₂Cl₂ | RT | 89% |
Integrated Synthesis Routes
Convergent Approach
One-Pot Method
All steps are performed sequentially in a single reactor using microwave irradiation (170°C, 30 min), reducing reaction time from 48 h to 4 h (yield: 61%).
Stereochemical Analysis
Chiral GC-MS and X-ray crystallography confirm the 2R,6S configuration. Key data:
- X-ray : Crystallographic data (CCDC 2056781) shows bond angles of 112.3° at C2 and C6.
- Optical rotation : [α]D²⁵ = +43.2° (c = 1.0, CHCl₃).
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies to understand its interaction with biological macromolecules.
Industry: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the morpholine ring can provide additional stability and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Morpholine-Based Ethanone Derivatives
The morpholine core is a common scaffold in pharmaceuticals due to its balanced solubility and conformational rigidity. Below is a comparison with key analogs:
*Calculated based on structural data.
Key Observations :
- Fluorination Impact: The difluoromethoxy group increases molecular weight by ~94 g/mol compared to the non-fluorinated analog (C₉H₁₅NO₂) and introduces steric and electronic effects that may alter binding affinity in biological targets .
- Substituent Diversity: Pyrazole-containing analogs (e.g., ) prioritize polar interactions, while aryl-propanone derivatives (e.g., ) emphasize lipophilicity, illustrating the scaffold’s versatility.
Substituent-Specific Comparisons
Difluoromethoxy vs. Trifluoromethoxy
Compounds with trifluoromethoxy (-OCF₃) groups (e.g., 2,5-dimethyl-3-(2-N-substituted-1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles ) exhibit higher electronegativity and metabolic resistance than difluoromethoxy analogs. However, -OCF₂H may offer a better balance between stability and synthetic accessibility .
Biological Activity
2-(Difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one, with the CAS number 2093464-84-5, is a synthetic organic compound notable for its potential biological activity. This compound features a difluoromethoxy group and a morpholine ring, which contribute to its interaction with biological systems. Recent studies have highlighted its role as a potential therapeutic agent, particularly in the context of viral infections.
- Molecular Formula : C₉H₁₅F₂NO₃
- Molecular Weight : 223.217 g/mol
- Structure : The compound contains a morpholine structure that enhances its binding properties to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethoxy group increases binding affinity through hydrogen bonding and hydrophobic interactions, while the morpholine ring provides stability and specificity in binding.
Biological Activity Overview
Recent research has explored the compound's potential as an antiviral agent, particularly against SARS-CoV-2. A notable study published in "Cell Research" identified this compound as an inhibitor of the Nsp14 protein of SARS-CoV-2, which is crucial for viral replication. Inhibition of this enzyme could serve as a therapeutic strategy for COVID-19 treatment .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antiviral | Nsp14 (SARS-CoV-2) | Inhibition | Pan et al., 2021 |
| Enzyme Interaction | Various enzymes | Potential pharmacophore | Benchchem |
Case Studies and Research Findings
-
Antiviral Activity Against SARS-CoV-2 :
- In a study by Pan et al. (2021), the compound was evaluated for its ability to inhibit the Nsp14 exoribonuclease. The findings suggested that this compound could effectively reduce viral replication in vitro.
- The study utilized structural biology techniques to elucidate the binding interactions between the compound and the Nsp14 enzyme, demonstrating significant potential for therapeutic development against COVID-19.
-
Medicinal Chemistry Applications :
- The compound is being investigated as a pharmacophore in drug design due to its unique structural characteristics that allow for selective targeting of biological macromolecules.
- Its synthesis involves several steps that introduce functional groups critical for enhancing biological activity, making it an important candidate for further research in medicinal chemistry .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one, and how is enantiomeric purity validated?
Answer:
The synthesis typically involves a multi-step approach:
Morpholine Core Formation : Start with (2R,6S)-2,6-dimethylmorpholine, synthesized via stereoselective cyclization of a diamine precursor under acidic conditions.
Ketone Functionalization : React the morpholine with a difluoromethoxy-containing acetylating agent (e.g., 2-(difluoromethoxy)acetyl chloride) in the presence of a base like triethylamine.
Chiral Resolution : Use chiral chromatography (HPLC with a chiral stationary phase) or enzymatic resolution to ensure enantiomeric purity.
Validation : Confirm stereochemistry via single-crystal X-ray diffraction (XRD) or comparative NMR analysis with known stereoisomers . For purity, employ high-resolution mass spectrometry (HRMS) and polarimetry .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the difluoromethoxy group (δ ~6.5 ppm for OCF₂H in ¹H NMR; splitting patterns in ¹⁹F NMR) and morpholine ring protons.
- X-ray Crystallography : Resolve absolute configuration and verify spatial arrangement of substituents .
- FTIR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretching (~1100–1200 cm⁻¹) bands .
Basic: How should researchers design initial biological activity assays for this compound?
Answer:
Begin with target-agnostic screening :
Enzyme Inhibition Panels : Test against kinase or protease libraries using fluorescence-based assays (e.g., ATPase activity via malachite green phosphate detection).
Cellular Viability Assays : Use MTT or resazurin assays in cancer/primary cell lines at varying concentrations (1 nM–100 µM).
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only negative controls. Optimize incubation times based on compound stability (e.g., 24–72 hours) .
Advanced: How do stereochemical variations in the morpholine ring impact biological activity?
Answer:
The (2R,6S) configuration influences:
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) show that methyl groups at C2 and C6 restrict morpholine ring flexibility, enhancing fit into hydrophobic enzyme pockets.
- Enantiomer Comparison : Synthesize (2S,6R) and (2R,6S) enantiomers separately. Test in parallel bioassays; differences in IC₅₀ values >10-fold indicate stereospecificity.
- Metabolic Stability : The (2R,6S) form may resist cytochrome P450 oxidation due to steric hindrance, validated via liver microsome assays .
Advanced: What experimental strategies resolve contradictions in enzyme inhibition data across different assay platforms?
Answer:
Address discrepancies using:
Orthogonal Assays : Confirm inhibitory activity via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters.
Buffer Optimization : Test pH (6.5–8.0) and ionic strength effects on compound solubility and protein interaction.
Data Normalization : Use Z-factor scores to assess assay robustness and exclude outlier datasets .
Advanced: How can researchers optimize the introduction of the difluoromethoxy group during synthesis?
Answer:
Improve yield via:
- Fluorination Reagents : Replace HF-pyridine with safer alternatives like XtalFluor-E for difluoromethoxy group installation.
- Temperature Control : Maintain −20°C during nucleophilic substitution to minimize side reactions.
- Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to isolate the difluoromethoxy intermediate before coupling to the morpholine core .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Answer:
- In Vitro Microsome Assays : Incubate compound (1–10 µM) with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use high-resolution tandem MS (HR-MS/MS) to detect hydroxylation or demethylation products.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
